

In Vitro Antiviral Activity of Enisamium Iodide: A Technical Guide

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Compound of Interest

Compound Name: *Amizon*

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Executive Summary

Enisamium iodide, an isonicotinic acid derivative, has demonstrated broad-spectrum antiviral activity in numerous in vitro studies. Marketed as **Amizon®** in several countries for the treatment of influenza and other acute respiratory viral infections, its mechanism of action is primarily attributed to the inhibition of viral RNA polymerase.^{[1][2]} This technical guide provides a comprehensive overview of the in vitro antiviral properties of enisamium iodide and its active metabolite, VR17-04, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Antiviral Activity

The in vitro efficacy of enisamium iodide and its hydroxylated metabolite, VR17-04, has been evaluated against a range of respiratory viruses. The following tables summarize the key quantitative data from these studies, including the half-maximal inhibitory concentration (IC₅₀), the 90% effective concentration (EC₉₀), and the 50% cytotoxic concentration (CC₅₀).

Table 1: In Vitro Antiviral Activity of Enisamium Iodide Against Influenza Viruses

Virus Strain	Cell Line	Assay Type	Parameter	Value (µM)	Reference
Influenza A/Brisbane/5 9/2007 (H1N1)	dNHBE	Virus Yield Reduction	EC90	157-439	[3]
2009 pandemic H1N1	dNHBE	Virus Yield Reduction	EC90	157-439	[3]
Seasonal H3N2	dNHBE	Virus Yield Reduction	EC90	157-439	[3]
Zoonotic H5N1	dNHBE	Virus Yield Reduction	EC90	157-439	[3]
Zoonotic H7N9	dNHBE	Virus Yield Reduction	EC90	157-439	[3]
Oseltamivir- resistant H1N1 (H275Y)	dNHBE	Virus Yield Reduction	EC90	157-439	[3]
Influenza B virus	dNHBE	Virus Yield Reduction	EC90	157-439	[3]
Influenza A/WSN/1933 (H1N1)	A549	Plaque Assay	IC50	322	[4]

dNHBE: differentiated Normal Human Bronchial Epithelial cells

Table 2: In Vitro Activity of Enisamium and its Metabolite VR17-04 Against Viral RNA Polymerases

Compound	Virus	Assay System	Parameter	Value (mM)	Reference
Enisamium (FAV00A)	Influenza A Virus	Purified FluPol	IC50	46.3	[5]
VR17-04	Influenza A Virus	Purified FluPol	IC50	0.84	[5]
Enisamium (FAV00A)	SARS-CoV-2	nsp7/8/12 complex	IC50	40.7	[5]
VR17-04	SARS-CoV-2	nsp7/8/12 complex	IC50	2-3	[5]
Enisamium	SARS-CoV-2	nsp12/7/8 complex	IC50	26.3	[6]
VR17-04	SARS-CoV-2	nsp12/7/8 complex	IC50	0.98	[6]

Table 3: In Vitro Antiviral Activity of Enisamium Against Coronaviruses

Virus Strain	Cell Line	Parameter	Value	Reference
SARS-CoV-2	Caco-2	IC50 (chloride salt)	1.2 mM (~300 µg/mL)	[7]
HCoV NL63	NHBE	IC50	~60 µg/mL	[7]
SARS-CoV-2	NHBE	IC50	250 µg/mL	[6]

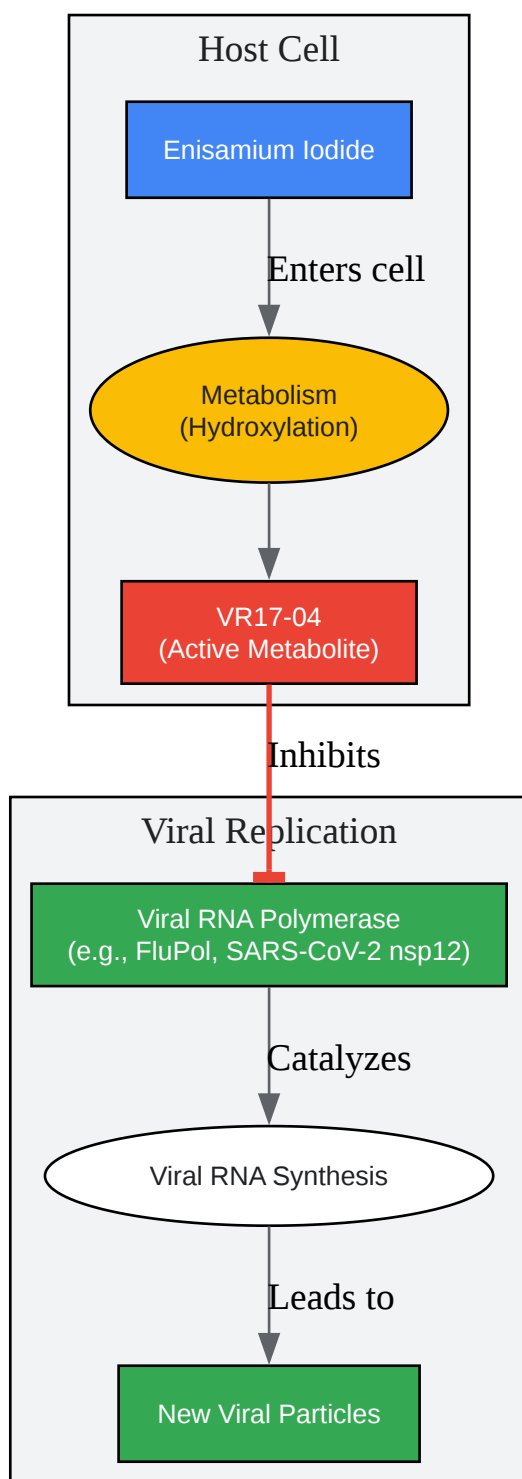
Table 4: In Vitro Antiviral Activity of Enisamium Iodide Against Other Respiratory Viruses

Virus	Cell Line	Effect	Reference
Human Parainfluenza Virus	A549	Activity decreased by 2.3 orders of magnitude	[8][9]
Adenovirus type 5	A549	Reproduction decreased by an order of magnitude or more	[8][9]
Adenovirus type 6	A549	Reproduction decreased by an order of magnitude or more	[8][9]
Coxsackie B3 virus	A549	Reproduction decreased by an order of magnitude or more	[8][9]
Coxsackie B4 virus	A549	Reproduction decreased by an order of magnitude or more	[8][9]

Mechanism of Action: Inhibition of Viral RNA Polymerase

In vitro studies have elucidated that enisamium iodide acts as a direct inhibitor of the RNA-dependent RNA polymerase (RdRp) of both influenza viruses and coronaviruses.[5][7] The parent compound, enisamium, exhibits weak inhibitory activity. However, it is metabolized in human lung cells to a hydroxylated form, VR17-04, which is a significantly more potent inhibitor.[5][10]

The proposed mechanism involves the binding of VR17-04 to the viral RNA polymerase, which hinders its ability to synthesize viral RNA, a critical step in the viral replication cycle.[1] For SARS-CoV-2, molecular dynamics simulations suggest that VR17-04 may prevent the incorporation of GTP and UTP into the nascent RNA chain.[7]



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Caption: Metabolic activation and mechanism of action of enisamium iodide.

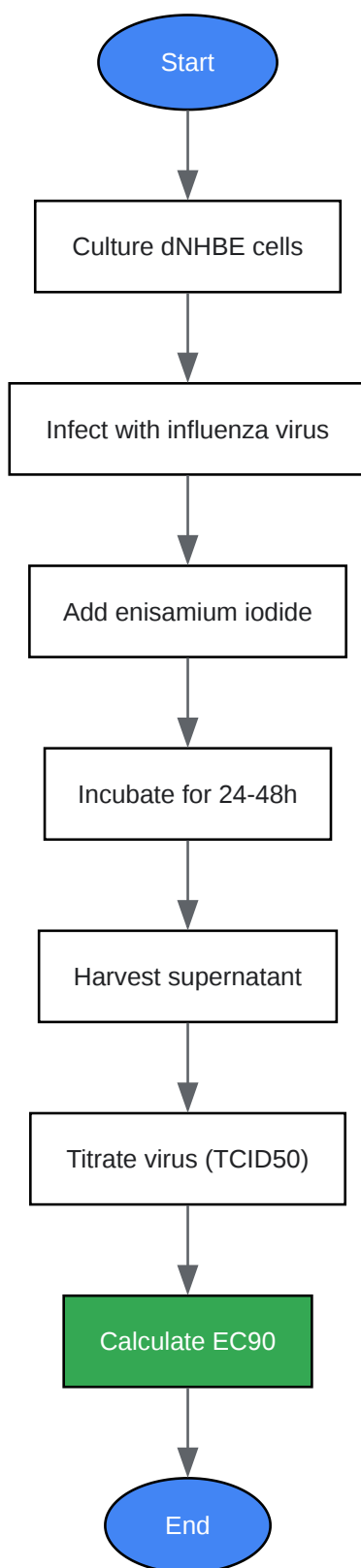
Experimental Protocols

Virus Yield Reduction Assay

This assay is a fundamental method for determining the antiviral efficacy of a compound by measuring the reduction in the production of infectious virus particles.

Protocol Outline:

- **Cell Culture:** Differentiated normal human bronchial epithelial (dNHBE) cells are cultured to form a polarized epithelium.
- **Infection:** The apical surface of the cell cultures is infected with the desired influenza virus strain at a specific multiplicity of infection (MOI).
- **Compound Treatment:** Following virus adsorption, the inoculum is removed, and the cells are washed. Medium containing various concentrations of enisamium iodide is then added to the apical and basolateral compartments.
- **Incubation:** The infected and treated cells are incubated for a defined period (e.g., 24-48 hours) at 37°C in a 5% CO₂ atmosphere.
- **Virus Titration:** At the end of the incubation period, the supernatant from the apical side is collected. The amount of infectious virus in the supernatant is quantified using a TCID₅₀ (50% tissue culture infective dose) assay on Madin-Darby canine kidney (MDCK) cells.
- **Data Analysis:** The EC₉₀ is calculated as the concentration of the compound that reduces the virus titer by 90% compared to the untreated virus control.



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Caption: Workflow for the virus yield reduction assay.

In Vitro RNA Polymerase Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral RNA polymerase.

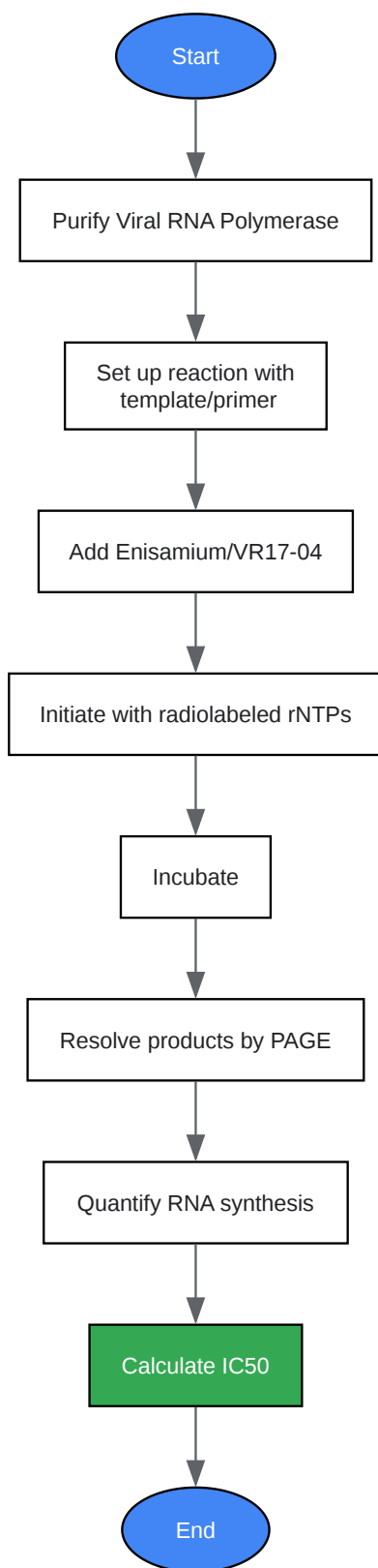
Protocol Outline for Influenza Virus RNA Polymerase (FluPol):

- **Protein Expression and Purification:** The heterotrimeric influenza A virus RNA polymerase (FluPol) complex is expressed in HEK 293T cells and purified using affinity chromatography (e.g., protein A-tagged).[\[5\]](#)
- **Assay Reaction:** The purified FluPol is incubated with a model viral RNA (vRNA) template (e.g., a 14-nucleotide vRNA).[\[5\]](#)
- **Compound Addition:** Varying concentrations of enisamium or VR17-04 are added to the reaction mixture.
- **RNA Synthesis:** The RNA synthesis reaction is initiated by the addition of ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α -³²P]GTP).
- **Product Analysis:** The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).
- **Quantification:** The amount of synthesized RNA is quantified by phosphorimaging.
- **Data Analysis:** The IC₅₀ value is determined by plotting the percentage of polymerase activity against the compound concentration.

Protocol Outline for SARS-CoV-2 RNA Polymerase (nsp12/7/8):

- **Protein Expression and Purification:** The SARS-CoV-2 nsp12 (RdRp), nsp7, and nsp8 (processivity factors) are expressed and purified.[\[5\]](#)
- **Complex Formation:** The nsp7, nsp8, and nsp12 proteins are mixed to form the nsp7/8/12 complex.[\[5\]](#)
- **Assay Reaction:** The nsp7/8/12 complex is incubated with an RNA template-primer.[\[5\]](#)

- **Compound Addition:** Different concentrations of enisamium or VR17-04 are included in the reaction.
- **RNA Synthesis:** The reaction is started by the addition of rNTPs, one of which is radiolabeled.
- **Product Analysis and Quantification:** Similar to the FluPol assay, the RNA products are separated by PAGE and quantified.
- **Data Analysis:** The IC50 value is calculated based on the dose-response curve.



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Caption: Workflow for the in vitro RNA polymerase assay.

SARS-CoV-2 Mini-Genome Assay

This cell-based assay assesses the activity of the viral RNA polymerase complex in a cellular context.^[7]

Protocol Outline:

- **Cell Transfection:** Cells are co-transfected with plasmids expressing the minimal viral RNA polymerase complex (nsp12/7/8) and a plasmid containing a subgenomic mRNA encoding a reporter gene (e.g., nanoluciferase).
- **Compound Treatment:** The transfected cells are treated with different concentrations of enisamium.
- **Incubation:** Cells are incubated to allow for the expression of the viral proteins and the replication and transcription of the mini-genome.
- **Reporter Gene Assay:** The expression of the reporter gene is measured (e.g., by luminescence).
- **Data Analysis:** The inhibition of the mini-genome signal is correlated with the concentration of the compound to determine its inhibitory effect on the polymerase complex activity in a cellular environment.^[7]

Concluding Remarks

The in vitro data strongly support the antiviral activity of enisamium iodide against a variety of respiratory viruses, with a well-defined mechanism of action centered on the inhibition of viral RNA polymerase by its active metabolite, VR17-04. The provided experimental protocols offer a foundation for further research and development of this compound as a broad-spectrum antiviral agent. The quantitative data presented in this guide can serve as a valuable resource for comparative analysis and the design of future preclinical and clinical studies.

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